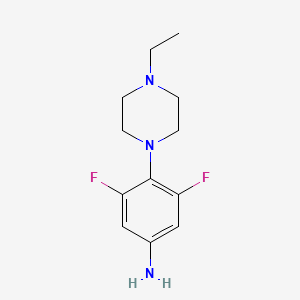

4-(4-Ethylpiperazin-1-yl)-3,5-difluoroaniline

描述

Significance of Fluorinated Anilines in Advanced Organic Synthesis

Fluorinated anilines are a class of organic compounds that have garnered considerable attention in advanced organic synthesis, primarily due to the unique properties conferred by the fluorine atom. The introduction of fluorine into an aniline (B41778) molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are highly sought after in the development of pharmaceuticals and agrochemicals.

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the aniline nitrogen, influencing its reactivity in subsequent chemical transformations. Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism. This is a crucial consideration in drug design, as it can lead to improved pharmacokinetic profiles.

In organic synthesis, fluorinated anilines serve as versatile building blocks. They are key precursors for the synthesis of a wide range of more complex molecules. Various methods have been developed for the synthesis of fluorinated anilines, including the nitration of fluorinated aromatics followed by reduction, and the Hofmann degradation of fluorinated benzamides.

Role of Piperazine (B1678402) Derivatives in Contemporary Chemical Scaffolds

The piperazine ring is a ubiquitous structural motif in contemporary chemical scaffolds, particularly in the realm of medicinal chemistry. nih.govnih.govmdpi.com This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 is considered a "privileged scaffold" due to its ability to interact with multiple biological targets with high affinity. nih.gov The versatile nature of the piperazine core allows for the development of new bioactive molecules for a wide range of diseases. researchgate.net

The physicochemical properties of piperazine derivatives, such as their basicity and water solubility, can be readily modulated by substitution at one or both nitrogen atoms. researchgate.net This feature is instrumental in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. The piperazine moiety can act as a linker between different pharmacophores or as a central scaffold to orient functional groups for optimal interaction with a biological target. nih.gov

Numerous approved drugs across various therapeutic areas, including anticancer, antipsychotic, and antiviral agents, incorporate the piperazine scaffold, underscoring its profound impact on drug discovery. nih.govmdpi.com The presence of the N-ethyl group, as seen in 4-(4-Ethylpiperazin-1-yl)-3,5-difluoroaniline, is a common feature in many bioactive piperazine-containing compounds and can contribute to favorable interactions with target proteins.

Overview of the Chemical Compound's Research Landscape and Utility

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its potential research landscape and utility can be inferred from the well-established roles of its constituent moieties. The combination of a difluoroaniline core with an N-ethylpiperazine substituent suggests that this compound is likely a valuable intermediate in the synthesis of complex molecules with potential applications in medicinal chemistry.

The difluorinated aniline portion of the molecule provides a platform for further chemical modification while imparting the beneficial properties of fluorine, such as enhanced metabolic stability and altered electronic character. The ethylpiperazine group is a common feature in molecules designed to target the central nervous system and in the development of kinase inhibitors. The nitrogen atoms of the piperazine ring can be crucial for forming hydrogen bonds or salt bridges with amino acid residues in protein targets.

Given these characteristics, this compound is a promising building block for the discovery of novel therapeutic agents. Its structure is suggestive of a precursor to compounds that could be investigated for a range of biological activities, including but not limited to anticancer and neurological disorders. The strategic placement of the fluorine atoms and the ethylpiperazine group provides a unique chemical scaffold for library synthesis and lead optimization in drug discovery programs.

The following table provides representative physicochemical properties for a compound of this nature, illustrating its potential characteristics for research and development.

| Property | Value |

| Molecular Formula | C12H17F2N3 |

| Molecular Weight | 241.28 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Note: The data in this table is predicted based on the chemical structure and may not represent experimentally determined values.

Structure

3D Structure

属性

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-3,5-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2N3/c1-2-16-3-5-17(6-4-16)12-10(13)7-9(15)8-11(12)14/h7-8H,2-6,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNLARQPTDJYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 4 4 Ethylpiperazin 1 Yl 3,5 Difluoroaniline

Precursor Synthesis Strategies

Synthesis of 3,5-Difluoroaniline (B1215098) and Related Difluoroarylamines

The introduction of two fluorine atoms in a meta-relationship to an amino group on a benzene (B151609) ring presents a significant synthetic challenge. google.com Various multi-step strategies have been developed to achieve this specific substitution pattern, often starting from readily available halogenated nitroaromatics.

A prominent route to 3,5-difluoroaniline begins with halogenated nitrobenzene (B124822) derivatives, such as 2,4,5-trichloronitrobenzene. google.comgoogle.com This process involves a sequence of reactions including fluorination, chlorinating denitration, nitration, and a final reduction/dechlorination step.

The synthesis can be summarized in the following stages:

Fluorination: 2,4,5-Trichloronitrobenzene is reacted with an alkali metal fluoride (B91410) to substitute a chlorine atom, yielding 5-chloro-2,4-difluoronitrobenzene. google.com

Chlorinating Denitration: The nitro group of 5-chloro-2,4-difluoronitrobenzene is replaced with a chlorine atom to form 1,3-dichloro-4,6-difluorobenzene. google.com

Nitration: The 1,3-dichloro-4,6-difluorobenzene is then nitrated, typically using a mixture of nitric acid and sulfuric acid, to produce 2,6-dichloro-3,5-difluoronitrobenzene. google.comgoogle.com

Reductive Dechlorination: The final step involves the simultaneous reduction of the nitro group and the removal of the two chlorine atoms from 2,6-dichloro-3,5-difluoronitrobenzene. This is achieved through catalytic hydrogenation, yielding the desired 3,5-difluoroaniline. google.comgoogle.com

Table 1: Multi-Step Synthesis of 3,5-Difluoroaniline

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2,4,5-Trichloronitrobenzene | Alkali metal fluoride | 5-Chloro-2,4-difluoronitrobenzene |

| 2 | 5-Chloro-2,4-difluoronitrobenzene | Chlorinating agent | 1,3-Dichloro-4,6-difluorobenzene |

| 3 | 1,3-Dichloro-4,6-difluorobenzene | HNO₃ / H₂SO₄ | 2,6-Dichloro-3,5-difluoronitrobenzene |

An alternative five-stage synthesis starts from 2,4-difluoroaniline, proceeding through acetylation, nitration, deacetylation, and diazotization to remove the original amino group, eventually forming 3,5-difluoronitrobenzene, which is then reduced. google.com

Achieving specific fluorination patterns on an aromatic ring is a key aspect of synthesizing compounds like 3,5-difluoroaniline. One approach starts with 1,3,5-trichlorobenzene, a readily available industrial chemical. This precursor can be fluorinated using potassium fluoride in a suitable solvent to yield 1,3,5-trifluorobenzene (B1201519). googleapis.com Subsequent nucleophilic aromatic substitution, where the 1,3,5-trifluorobenzene is reacted with ammonia (B1221849) at elevated temperatures, can displace one fluorine atom to yield 3,5-difluoroaniline. google.com

Another modern technique involves the electrophilic fluorination of functionalized aryl- or heteroarylmagnesium reagents. These Grignard-like reagents can be prepared from the corresponding aryl bromides or iodides. Their subsequent reaction with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), provides the corresponding aromatic fluorides in good yields under mild conditions. organic-chemistry.org This method is compatible with a wide range of functional groups and can be effective for sterically hindered substrates. organic-chemistry.org

The reduction of an aromatic nitro group is a fundamental transformation for the synthesis of anilines and a crucial final step in many synthetic routes to 3,5-difluoroaniline. Catalytic hydrogenation is an environmentally and economically attractive method for this conversion, often replacing older, more hazardous methods. mdpi.com

The process involves reacting the nitroaromatic compound with hydrogen gas under pressure in the presence of a metal catalyst. google.com A variety of catalysts can be employed, with noble metals like palladium, platinum, and ruthenium being highly effective. google.comgoogle.com For instance, the hydrogenation of m-dinitrobenzene can be selectively controlled to produce m-nitroaniline or fully reduced to m-phenylenediamine (B132917) depending on the catalyst and reaction conditions. mdpi.comresearchgate.net Supported ruthenium catalysts, particularly when modified with promoters like tin oxide (SnOx), have shown high activity and selectivity for the partial hydrogenation of dinitrobenzene. mdpi.com

Table 2: Catalytic Systems for Hydrogenation of m-Dinitrobenzene (m-DNB)

| Catalyst | Support | Key Feature | Product Selectivity (m-Nitroaniline) | Reference |

|---|---|---|---|---|

| Ru | Al₂O₃ | High Selectivity, Lower Activity | >97% | mdpi.com |

| Ru | TiO₂ | Highest Catalytic Activity | Lower Selectivity vs. Al₂O₃ | mdpi.com |

| Ru-SnOx | Al₂O₃ | Improved Activity, High Selectivity | >97% | mdpi.com |

Reductive amination is another powerful method for forming amines. It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.orgpearson.com This one-pot process is widely used in green chemistry due to its efficiency. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride, or catalytic hydrogenation. wikipedia.orglibretexts.org While more commonly applied to the synthesis of aliphatic amines, the principles can be adapted for certain aromatic amine syntheses.

Synthesis of N-Ethylpiperazine and Related Piperazine (B1678402) Scaffolds

N-ethylpiperazine is the second key precursor, forming the side chain of the target molecule. Its synthesis is typically achieved through the functionalization of the piperazine core.

The direct N-alkylation of piperazine is a common method for producing N-substituted derivatives like N-ethylpiperazine. This can be accomplished through several routes:

Reaction with Alkyl Halides: Piperazine can be reacted with an ethyl halide, such as ethyl bromide, to form N-ethylpiperazine.

Reductive Amination: Piperazine can undergo reductive amination with acetaldehyde. google.com This involves the formation of an intermediate that is then reduced, often via catalytic hydrogenation, to yield the N-ethyl derivative.

Reaction with Ethanol (B145695): A method utilizing ethanol and piperazine as raw materials in the presence of a specific catalyst, such as Cu-Co-Mo/Al₂O₃, has been developed. google.com The reaction is typically carried out under pressure at elevated temperatures. google.comdissertationtopic.net

To control the reaction and avoid di-alkylation, a protection-alkylation-deprotection strategy can be employed. A simple synthesis involves the use of N-acetylpiperazine as an intermediate. researchgate.net

Protection: Piperazine is first acetylated to form N-acetylpiperazine.

Alkylation: The N-acetylpiperazine is then alkylated with an ethylating agent.

Hydrolysis: The acetyl group is subsequently removed by hydrolysis to yield the final N-ethylpiperazine product. researchgate.net

Table 3: Example of N-Alkylation of N-Acetylpiperazine

| Step | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Piperazine | Acetamide, Iodine (catalyst), Xylene | N-Acetylpiperazine | researchgate.net |

| 2 | N-Acetylpiperazine | Alkyl Halide (e.g., n-Butyl bromide), K₂CO₃ | N-Acetyl-N'-alkylpiperazine | researchgate.net |

Selective N-Alkylation Strategies

A linear approach to the synthesis of 4-(4-ethylpiperazin-1-yl)-3,5-difluoroaniline could conceptually involve the initial formation of 1-(4-amino-2,6-difluorophenyl)piperazine, followed by the selective N-alkylation of the piperazine nitrogen. However, this method presents significant challenges in achieving mono-alkylation. The presence of two secondary amine centers in the piperazine ring often leads to a mixture of mono- and di-alkylated products, as well as potential N-alkylation of the aniline (B41778) nitrogen under certain conditions.

Convergent Synthesis Approaches for this compound

Convergent syntheses, where the aniline and piperazine moieties are prepared separately and then coupled, are generally more efficient for preparing this compound. The primary methods for achieving this key aryl-nitrogen bond formation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl-Nitrogen Bond Formation

Nucleophilic aromatic substitution is a powerful tool for the synthesis of arylamines, particularly when the aromatic ring is activated by electron-withdrawing groups.

In a typical SNAr approach to this compound, a highly electrophilic aromatic precursor is reacted with 1-ethylpiperazine (B41427). A common starting material for this reaction is 1,2,3-trifluoro-5-nitrobenzene. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The fluorine atom at the 4-position is preferentially displaced by 1-ethylpiperazine due to the combined activating effects of the nitro group and the two flanking fluorine atoms. The subsequent reduction of the nitro group to an amine yields the final product. A similar strategy has been successfully employed in the synthesis of the analogous compound, 3,5-difluoro-4-(4-methylpiperazin-1-yl)aniline, where 1-methylpiperazine (B117243) is used as the nucleophile.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and in the presence of a base to neutralize the hydrofluoric acid generated during the reaction.

Reaction Scheme:

SNAr Reaction: 1,2,3-Trifluoro-5-nitrobenzene + 1-Ethylpiperazine → 1-(2,6-Difluoro-4-nitrophenyl)-4-ethylpiperazine

Reduction: 1-(2,6-Difluoro-4-nitrophenyl)-4-ethylpiperazine → this compound

The reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like iron or tin in an acidic medium.

The presence of two fluorine atoms ortho to the site of substitution significantly enhances the rate of the SNAr reaction. Fluorine is a highly electronegative atom that exerts a strong inductive electron-withdrawing effect, thereby increasing the electrophilicity of the carbon atom at the 4-position and stabilizing the negatively charged Meisenheimer complex intermediate. This activation is crucial for the efficient displacement of the fluorine atom by the piperazine nucleophile.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers an alternative convergent route to this compound.

This approach involves the coupling of a 4-halo-3,5-difluoroaniline derivative with 1-ethylpiperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of the halogen atom on the aniline substrate can influence the reaction conditions, with iodides and bromides generally being more reactive than chlorides.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and the phosphine ligand. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, namely oxidative addition, amine coordination, deprotonation, and reductive elimination.

For the coupling of cyclic secondary amines like 1-ethylpiperazine with electron-deficient aryl halides such as 4-halo-3,5-difluoroaniline, sterically hindered and electron-rich phosphine ligands are often employed. These ligands promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step.

Below is a table summarizing typical catalyst and ligand systems used in Buchwald-Hartwig aminations involving cyclic secondary amines and electron-deficient aryl halides.

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 85-95 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-120 | 80-90 |

| Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | t-BuOH | 90-110 | 88-98 |

This table presents generalized data based on literature for similar couplings and serves as a guide for reaction optimization.

The choice of base and solvent is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, although weaker bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective with the appropriate ligand and substrate combination. Aprotic solvents like toluene, dioxane, and tert-butanol (B103910) are frequently used. Optimization of these parameters is essential to achieve high yields and minimize side reactions.

Stereoelectronic Effects in Arylamine Coupling Reactions

The synthetic route to this compound is predicated on the principles of nucleophilic aromatic substitution. A plausible and efficient method involves the reaction of a polyfluorinated aromatic precursor, such as 3,4,5-trifluoroaniline, with N-ethylpiperazine. In this reaction, one of the fluorine atoms on the aromatic ring is displaced by the secondary amine of the N-ethylpiperazine.

The stereoelectronic effects at play are fundamental to the success of this transformation. The fluorine atoms on the aniline ring exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and, more importantly, decreases the electron density of the aromatic ring. This reduction in electron density makes the ring susceptible to attack by a nucleophile, in this case, the nitrogen atom of N-ethylpiperazine.

The positions of the fluorine atoms are critical. With fluorine atoms at the 3, 4, and 5 positions of the aniline ring, the carbon atom at the 4-position is significantly activated towards nucleophilic attack. The two fluorine atoms meta to the 4-position (at C3 and C5) and the amino group para to it (at C1) all contribute to this activation. The fluorine atoms stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the SNAr mechanism. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution.

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Achieving a high yield and purity of this compound necessitates careful optimization of the reaction conditions. Key parameters that significantly influence the outcome of the synthesis include the choice of solvent, reaction temperature, and pressure.

Temperature and Pressure Regimes for Enhanced Selectivity

Temperature plays a crucial role in the kinetics of the SNAr reaction. Generally, increasing the reaction temperature increases the reaction rate. For the synthesis of this compound, a moderately elevated temperature is likely to be beneficial in overcoming the activation energy barrier of the reaction. However, excessively high temperatures can lead to side reactions, such as decomposition of the starting materials or products, or the formation of impurities. Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

The effect of pressure on this specific reaction is less commonly explored in standard laboratory syntheses, as most SNAr reactions are conducted at atmospheric pressure. However, in certain industrial processes, conducting the reaction under elevated pressure can be advantageous. Increased pressure can enhance the concentration of gaseous reactants if any were used and can sometimes influence the transition state volume, potentially accelerating the reaction. For the reaction between a liquid amine and a dissolved aromatic substrate, the effect of pressure is generally less pronounced than that of temperature. However, for reactions with a significant activation volume, pressure can be a useful parameter to optimize. For instance, in some nucleophilic aromatic substitutions, increasing the pressure has been shown to improve yields.

A systematic study to determine the optimal temperature and pressure would involve running the reaction at various settings and analyzing the yield and purity of the product. An example of such an optimization is presented in the table below.

Table 2: Optimization of Temperature and Pressure for a Representative SNAr Reaction

| Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 80 | 1 | 24 | 65 |

| 100 | 1 | 12 | 82 |

| 120 | 1 | 8 | 91 |

| 140 | 1 | 6 | 88 (some decomposition) |

| 120 | 5 | 8 | 93 |

Chemical Reactivity and Functional Group Transformations of 4 4 Ethylpiperazin 1 Yl 3,5 Difluoroaniline

Reactivity of the Aromatic Amino Group

The aromatic amino group in 4-(4-Ethylpiperazin-1-yl)-3,5-difluoroaniline is a primary site for electrophilic attack and condensation reactions. Its reactivity is influenced by the electron-donating nature of the amino group and the electron-withdrawing effect of the fluorine atoms on the aromatic ring.

Acylation and Sulfonylation Reactions

The primary aromatic amine can readily undergo acylation with acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for the protection of the amino group or for the introduction of new functionalities.

| Reagent | Product Type | General Conditions |

| Acyl Halide (e.g., Benzoyl chloride) | Amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, Triethylamine), Room Temperature |

| Acid Anhydride (B1165640) (e.g., Acetic anhydride) | Amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, Triethylamine), Room Temperature or gentle heating |

| Sulfonyl Halide (e.g., Tosyl chloride) | Sulfonamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, Triethylamine), Room Temperature |

Note: Specific experimental data for the acylation and sulfonylation of this compound were not found in the searched literature. The conditions presented are based on general procedures for similar aromatic amines.

Diazotization and Azo Coupling Reactions

The aromatic amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). rsc.orgdoubtnut.com These diazonium salts are versatile intermediates that can undergo various subsequent reactions. One of the most significant reactions is azo coupling, where the diazonium salt reacts with an electron-rich aromatic compound (such as phenols or anilines) to form brightly colored azo compounds.

The general process for diazotization involves dissolving the aniline (B41778) derivative in an acidic solution, cooling it, and then adding a solution of sodium nitrite. rsc.org The resulting diazonium salt can then be introduced to a solution of the coupling partner to yield the azo dye.

Formation of Schiff Bases (Imines) with Aldehydes and Ketones

The primary aromatic amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. mdpi.comnih.gov This reaction typically involves refluxing the aniline derivative with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration.

| Carbonyl Compound | Product Type | General Conditions |

| Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | Solvent (e.g., Ethanol (B145695), Toluene), Acid catalyst (e.g., p-TsOH), Reflux |

| Ketone (e.g., Acetophenone) | Schiff Base (Imine) | Solvent (e.g., Toluene), Dean-Stark trap to remove water, Acid catalyst (e.g., p-TsOH), Reflux |

While the formation of Schiff bases is a characteristic reaction of primary amines, specific examples and detailed research findings for this compound are not available in the searched literature.

Urea (B33335) and Amide Formation Reactions

The aromatic amino group can react with isocyanates to form substituted ureas. asianpubs.orgorganic-chemistry.org This reaction is generally rapid and proceeds under mild conditions. Furthermore, direct amide formation from carboxylic acids is also possible, typically requiring a coupling agent (like DCC or EDC) or high temperatures to drive the dehydration. rsc.orgkhanacademy.orgyoutube.com

| Reagent | Product Type | General Conditions |

| Isocyanate (e.g., Phenyl isocyanate) | Urea | Aprotic solvent (e.g., THF, DCM), Room Temperature |

| Carboxylic Acid (e.g., Benzoic acid) | Amide | Coupling agent (e.g., DCC, EDC) and a base (e.g., DMAP) in an aprotic solvent, or direct heating. |

Specific data tables and detailed research findings for urea and amide formation reactions starting from this compound could not be located in the provided search results.

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety contains two tertiary amine nitrogen atoms. The nitrogen at the 4-position is part of an N-ethyl group, while the nitrogen at the 1-position is attached to the difluorophenyl ring. Both are nucleophilic and can participate in further functionalization reactions.

N-Alkylation and N-Acylation Reactions

The tertiary nitrogen atoms of the piperazine ring can undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. organic-chemistry.org The reactivity of the two piperazine nitrogens might differ due to steric and electronic effects. The nitrogen of the N-ethyl group is generally more nucleophilic and less sterically hindered than the nitrogen attached to the aromatic ring. These reactions would lead to the formation of quaternary ammonium (B1175870) salts in the case of alkylation, or N-acylpiperazine derivatives.

| Reagent | Product Type | General Conditions |

| Alkyl Halide (e.g., Methyl iodide) | Quaternary Ammonium Salt | Aprotic solvent (e.g., Acetonitrile, DMF), Room Temperature or heating |

| Acyl Halide (e.g., Acetyl chloride) | N-Acylpiperazine derivative | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine), Room Temperature |

It is important to note that specific research findings detailing the N-alkylation and N-acylation of this compound are not present in the available literature. The reactions described are based on the general reactivity of N-substituted piperazines.

Protonation Equilibria and Salt Formation Dynamics

The molecular structure of this compound incorporates multiple basic nitrogen atoms, each exhibiting distinct protonation behavior. Amines are basic in nature due to the unshared pair of electrons on the nitrogen atom, which allows them to act as Lewis bases and react with acids to form salts. ncert.nic.in The basicity of each nitrogen center in the target molecule is influenced by its electronic environment.

The primary arylamine (aniline) nitrogen is the least basic. Its lone pair of electrons is delocalized into the π-system of the benzene (B151609) ring, reducing its availability for protonation. This delocalization is further diminished by the inductive electron-withdrawing effect of the two fluorine atoms on the ring. In contrast, the two nitrogen atoms of the ethylpiperazine moiety are aliphatic amines. Their lone pairs are localized, making them significantly more basic than the aniline nitrogen. The tertiary amine nitrogen, bonded to the ethyl group, is generally the most basic site in the molecule and is the most likely to be protonated first in an acidic medium.

Protonation occurs stepwise, with the most basic site reacting first. In the presence of one equivalent of a strong acid, the tertiary piperazine nitrogen will be protonated to form a mono-ammonium salt. With additional acid, the secondary piperazine nitrogen and finally the aniline nitrogen can be protonated, although protonation of the aniline nitrogen requires strongly acidic conditions.

These amine functionalities readily react with various mineral and organic acids, such as hydrochloric acid, sulfuric acid, or acetic acid, to form the corresponding salts. ncert.nic.ingoogle.com For instance, reaction with sulfuric acid can form anilinium hydrogen sulphate. byjus.com These salts are typically crystalline solids with higher melting points and greater water solubility compared to the free base, a property that is often exploited for purification and handling. ncert.nic.in The formation of salts is a reversible process; treating the salt with a strong base regenerates the parent amine. ncert.nic.in

Table 1: Estimated Basicity of Nitrogen Centers

| Nitrogen Atom | Type | Influencing Factors | Estimated pKa (Conjugate Acid) | Order of Protonation |

| Aniline Nitrogen | Primary Aromatic | Resonance with ring; -I effect of Fluorines | ~3-4 | 3rd |

| Piperazine Nitrogen (N-1) | Secondary Aliphatic | -I effect of aromatic ring | ~7-8 | 2nd |

| Piperazine Nitrogen (N-4) | Tertiary Aliphatic | +I effect of ethyl group | ~9-10 | 1st |

**3.3. Reactivity at the Difluorobenzene Ring System

The reactivity of the aromatic ring in this compound towards substitution is governed by the cumulative electronic effects of its three substituents: the amino group, the piperazinyl group, and the two fluorine atoms.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The substituents on the ring determine the reaction rate and the position of the incoming electrophile. makingmolecules.comijrar.org

The aniline amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. byjus.comlkouniv.ac.in Similarly, the N-piperazinyl substituent is also an activating, ortho, para-director. Conversely, fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, which destabilizes the cationic intermediate formed during the reaction. makingmolecules.com However, they are also ortho, para-directing because their lone pairs can be donated through resonance to stabilize the intermediate when the attack occurs at these positions. lkouniv.ac.in

In this compound, these effects are in competition.

Regioselectivity: The directing effects are complex. The position para to the amino group is occupied by the piperazinyl group. The positions ortho to the amino group (C2 and C6) are the most likely sites for substitution. These positions are also ortho to one fluorine and meta to the other, and meta to the piperazinyl group. The combined directing influence strongly favors substitution at the C2 and C6 positions.

It is crucial to consider the reaction conditions. In strongly acidic media, such as those used for nitration (HNO₃/H₂SO₄), the highly basic amino and piperazine groups will be protonated. chemistrysteps.com The resulting ammonium groups (-NH₃⁺) are strongly deactivating and meta-directing. chemistrysteps.com Under such conditions, the reaction would be significantly slower, and the directing influence would shift.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -NH₂ | C1 | +R >> -I | Strongly Activating | Ortho, Para |

| -N(CH₂)₂N(Et)(CH₂)₂ | C4 | +R > -I | Activating | Ortho, Para |

| -F | C3 | -I >> +R | Deactivating | Ortho, Para |

| -F | C5 | -I >> +R | Deactivating | Ortho, Para |

Reactivity at the Difluorobenzene Ring System

Directed Ortho Metalation (DOM) Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho-proton. wikipedia.orgorganic-chemistry.org

The structure of this compound contains several potential DMGs:

Amino Group: A primary amino group is too acidic and will be deprotonated by the organolithium base. However, it can be protected (e.g., as a pivalamide (B147659) or carbamate) to create a potent DMG.

Tertiary Amine: The tertiary amine of the piperazine ring can act as a DMG. wikipedia.org

Fluorine: A fluorine atom can also function as a DMG, directing lithiation to its ortho position. unblog.fr

In competition experiments, the relative directing ability of these groups determines the site of metalation. Amide and carbamate (B1207046) groups are among the most powerful DMGs. uwindsor.ca If the primary amine were protected, it would likely direct metalation to the C2/C6 positions. The tertiary amine of the piperazine ring is sterically hindered and part of a flexible ring system, which may reduce its effectiveness as a DMG compared to a protected aniline. The fluorine atoms would also direct towards the C2/C6 positions. Therefore, regardless of which group exerts the dominant effect, functionalization via a DoM strategy is strongly predicted to occur at the positions ortho to the aniline nitrogen. Following metalation, the resulting aryllithium species can react with a wide range of electrophiles to introduce new functional groups.

Table 3: Potential Directed Metalation Groups (DMGs) and Target Sites

| Potential DMG | Position | Predicted Site of Lithiation | Comments |

| Protected -NH₂ (e.g., -NHPiv) | C1 | C2 and C6 | Requires prior protection. Generally a very strong directing group. |

| Tertiary Piperazine Nitrogen | C4 | C3 and C5 | Unlikely, as these positions are already substituted with fluorine. |

| Fluorine | C3 | C2 and C4 | C4 is substituted. Directs towards C2. |

| Fluorine | C5 | C4 and C6 | C4 is substituted. Directs towards C6. |

**3.4. Derivatization for Analytical and Synthetic Applications

Anilines are often polar and non-volatile, making them challenging to analyze directly by gas chromatography (GC). thermofisher.com To overcome this, the primary amino group can be chemically modified in a process called derivatization to increase its volatility and improve chromatographic performance. researchgate.net

A common derivatization strategy for amines is acylation, which involves the reaction of the amino group with an acylating agent like an acid anhydride or acid chloride. ncert.nic.in This reaction replaces the polar N-H bonds with a less polar acyl group, thereby reducing intermolecular hydrogen bonding and increasing the compound's volatility.

For this compound, the primary amino group is the target for this derivatization. Reagents such as acetic anhydride, trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are frequently used. researchgate.netoup.com The resulting N-acylated derivatives are more volatile and often exhibit better sensitivity, especially with an electron capture detector (ECD) when fluorinated acyl groups are introduced. oup.com

Table 4: Common Derivatizing Agents for GC Analysis of Amines

| Derivatizing Agent | Reagent Class | Resulting Derivative | Key Advantage |

| Acetic Anhydride | Acid Anhydride | N-acetyl | Simple, cost-effective. |

| Trifluoroacetic Anhydride (TFAA) | Fluorinated Acid Anhydride | N-trifluoroacetyl | Increases volatility and ECD sensitivity. oup.com |

| Pentafluoropropionic Anhydride (PFPA) | Fluorinated Acid Anhydride | N-pentafluoropropionyl | High volatility and ECD response. researchgate.net |

| 4-Carbethoxyhexafluorobutyryl chloride | Fluorinated Acid Chloride | N-carbethoxyhexafluorobutyryl | Forms derivatives with strong molecular ions for MS detection. nih.gov |

Derivatization for Analytical and Synthetic Applications

Chemical Modifications for Spectroscopic Probes and Labeling

The primary amino group of this compound serves as a convenient handle for attaching spectroscopic probes or labels. This chemical modification allows for the study of the molecule's distribution, binding interactions, or metabolic fate using techniques like fluorescence spectroscopy or microscopy.

The nucleophilic amino group can readily react with various labeling reagents that contain an electrophilic functional group (e.g., isothiocyanate, sulfonyl chloride, N-hydroxysuccinimide ester) attached to a chromophore or fluorophore. The chemical alteration of amino groups is a well-established method for modifying the properties of molecules. nih.gov

For example, reaction with dansyl chloride would yield a highly fluorescent sulfonamide derivative, which could be used to quantify the compound at low concentrations. Similarly, reaction with fluorescein (B123965) isothiocyanate (FITC) would attach a larger fluorophore that absorbs and emits light at longer wavelengths. The choice of label depends on the specific application, including the desired spectroscopic properties (e.g., excitation/emission wavelengths, quantum yield) and the potential for steric hindrance to interfere with the molecule's biological activity.

Table 5: Examples of Reagents for Spectroscopic Labeling

| Labeling Reagent | Reactive Group | Linkage Formed | Type of Probe |

| Dansyl Chloride | Sulfonyl chloride | Sulfonamide | Fluorescent (emits ~510-550 nm) |

| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | Thiourea | Fluorescent (emits ~520 nm) |

| N-hydroxysuccinimide (NHS) esters of biotin | NHS ester | Amide | Affinity label (binds to avidin/streptavidin) |

| N-bromosuccinimide | - | - | Can be used to oxidize tryptophan residues for fluorescence quenching studies. nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the definitive structural assignment of 4-(4-Ethylpiperazin-1-yl)-3,5-difluoroaniline, offering precise insights into the proton, carbon, and fluorine atomic environments.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl, piperazinyl, and difluoroanilino moieties.

Aromatic Region: The protons on the difluorinated aromatic ring (H-2 and H-6) are chemically equivalent due to the molecule's symmetry. They are expected to appear as a triplet, arising from coupling to the two adjacent fluorine atoms. The signal is anticipated in the range of δ 6.20-6.40 ppm. The downfield shift compared to unsubstituted aniline (B41778) is influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating piperazinyl group.

Amino Group: The primary amine (-NH₂) protons typically present as a broad singlet around δ 3.50-4.00 ppm. The chemical shift can be variable depending on solvent, concentration, and temperature.

Piperazine (B1678402) Ring: The piperazine ring contains two sets of chemically non-equivalent methylene (B1212753) protons. The four protons on the carbons adjacent to the aniline ring (H-b) are expected to resonate as a triplet around δ 3.10-3.30 ppm. The other four protons adjacent to the ethyl group (H-c) appear as a triplet around δ 2.60-2.80 ppm.

Ethyl Group: The ethyl group exhibits a classic A₂X₃ spin system. The methylene protons (-CH₂-) (H-d) appear as a quartet around δ 2.40-2.60 ppm due to coupling with the methyl protons. The terminal methyl protons (-CH₃) (H-e) resonate as a triplet around δ 1.10-1.25 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Patterns This interactive table summarizes the proton NMR data for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H-2, H-6) | 6.20 - 6.40 | Triplet (t) | ~8-10 Hz (³JHF) |

| -NH₂ | 3.50 - 4.00 | Broad Singlet (br s) | - |

| Piperazine-H (H-b) | 3.10 - 3.30 | Triplet (t) | ~5 Hz |

| Piperazine-H (H-c) | 2.60 - 2.80 | Triplet (t) | ~5 Hz |

| Ethyl -CH₂- (H-d) | 2.40 - 2.60 | Quartet (q) | ~7 Hz |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of the aromatic carbons.

Aromatic Carbons: The carbon atom directly bonded to the piperazine group (C-4) is expected at δ 135-138 ppm. The carbons bearing the fluorine atoms (C-3, C-5) will show a large one-bond C-F coupling (¹JCF) and resonate significantly downfield, typically in the δ 158-162 ppm range. The carbon atom attached to the amino group (C-1) is anticipated around δ 145-148 ppm, while the remaining aromatic carbons (C-2, C-6) are expected around δ 100-105 ppm, showing a two-bond C-F coupling (²JCF). mdpi.comresearchgate.net

Piperazine Carbons: The carbon atoms of the piperazine ring are predicted to appear in the aliphatic region. The carbons adjacent to the aromatic ring (C-b) are expected around δ 50-53 ppm, while the carbons adjacent to the ethyl group (C-c) are anticipated at a slightly higher field, around δ 48-50 ppm.

Ethyl Carbons: The ethyl group carbons are found in the upfield region of the spectrum. The methylene carbon (-CH₂-) (C-d) is expected at δ 52-55 ppm, and the methyl carbon (-CH₃) (C-e) is predicted to be the most shielded, appearing at δ 11-13 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments This interactive table details the carbon-13 NMR data for the compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 145 - 148 |

| C-2, C-6 | 100 - 105 |

| C-3, C-5 | 158 - 162 |

| C-4 | 135 - 138 |

| Piperazine-C (C-b) | 50 - 53 |

| Piperazine-C (C-c) | 48 - 50 |

| Ethyl -CH₂- (C-d) | 52 - 55 |

Due to molecular symmetry, the two fluorine atoms at the C-3 and C-5 positions are chemically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal. This signal is anticipated to be a singlet in the range of δ -110 to -115 ppm. In the proton-coupled spectrum, this signal would appear as a triplet due to coupling with the two ortho protons (H-2 and H-6).

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the ethyl group's methylene (H-d) and methyl (H-e) protons. Correlations would also link the adjacent methylene protons within the piperazine ring (H-b and H-c).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link H-2/H-6 to C-2/C-6, H-b to C-b, H-c to C-c, H-d to C-d, and H-e to C-e, confirming the assignments made in the 1D spectra. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2- and 3-bond) H-C connectivities, which helps piece the molecular fragments together. Key expected correlations include:

A correlation from the aromatic protons (H-2/H-6) to the piperazine-substituted carbon (C-4).

A correlation from the piperazine protons (H-b) to the aromatic carbon C-4, confirming the connection between the piperazine ring and the aniline moiety.

Correlations from the ethyl methylene protons (H-d) to both the other ethyl carbon (C-e) and the adjacent piperazine carbon (C-c), confirming the attachment of the ethyl group to the piperazine nitrogen.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in the molecule.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its specific structural features.

N-H Stretching: The primary amine group (-NH₂) gives rise to two distinct stretching vibrations in the IR spectrum: an asymmetric stretch typically found at 3400-3500 cm⁻¹ and a symmetric stretch at 3300-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretches from the piperazine and ethyl groups appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

C-F Stretching: The carbon-fluorine bonds produce very strong and characteristic absorption bands in the IR spectrum. For aryl fluorides, these C-F stretching vibrations are typically observed in the 1100-1300 cm⁻¹ region. researchgate.net

C-N Stretching: The aryl C-N stretch is expected around 1250-1350 cm⁻¹, while the aliphatic C-N stretches of the piperazine ring occur in the 1020-1250 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR and Raman Vibrational Mode Assignments This interactive table summarizes the key vibrational frequencies.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ | Asymmetric Stretch | 3400 - 3500 | Medium |

| -NH₂ | Symmetric Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| -NH₂ | Scissoring | 1590 - 1650 | Medium |

| C-F | Stretch | 1100 - 1300 | Strong |

| Aryl C-N | Stretch | 1250 - 1350 | Medium-Strong |

Characteristic Frequencies for Fluoroaryl and Amine Moieties

The vibrational characteristics of this compound can be predicted by analyzing its constituent functional groups: the 3,5-difluoroaniline (B1215098) core and the N-ethylpiperazine substituent. Spectroscopic studies on 3,5-difluoroaniline provide a reliable basis for assigning the frequencies of the fluoroaryl and amine moieties. researchgate.netnih.gov

The primary amine (-NH₂) group is characterized by distinct stretching and bending vibrations. orgchemboulder.com Typically, primary amines exhibit two N-H stretching bands: an asymmetric and a symmetric mode, which are expected in the 3300–3500 cm⁻¹ region. msu.edu Hydrogen bonding can cause these bands to shift to lower frequencies. msu.edu In addition to stretching, N-H bending (scissoring) vibrations are anticipated around 1580–1650 cm⁻¹, and out-of-plane N-H wagging can produce a broad band between 665–910 cm⁻¹. orgchemboulder.comlibretexts.org

The fluoroaryl moiety is defined by the C-F stretching vibrations. For 3,5-difluoroaniline, these modes have been experimentally observed and computationally assigned. nih.gov The C-F stretching vibrations are typically strong and appear in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations are also expected, with the C=C stretching modes appearing around 1430-1600 cm⁻¹. libretexts.org

Table 1: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amine | ~3400-3500 | orgchemboulder.commsu.edu |

| N-H Symmetric Stretch | Primary Amine | ~3300-3400 | orgchemboulder.commsu.edu |

| N-H Scissoring (Bend) | Primary Amine | 1580-1650 | orgchemboulder.comlibretexts.org |

| C-N Stretch | Aromatic Amine | 1250-1335 | orgchemboulder.com |

| C-F Stretch | Fluoroaryl | 1100-1300 | nih.gov |

| C=C Stretch | Aromatic Ring | 1430-1600 | libretexts.org |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov For this compound, the neutral molecular formula is C₁₂H₁₈F₂N₃. In typical electrospray ionization (ESI) mass spectrometry, the molecule would be observed as the protonated species, [M+H]⁺.

The theoretical exact mass of this protonated ion can be calculated based on the masses of its most abundant isotopes. This value serves as a benchmark for experimental measurement. HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range, allowing for unambiguous molecular formula assignment. nih.govresearchgate.net

Table 2: HRMS Data for [M+H]⁺ Ion

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈F₂N₃ |

| Ion | [C₁₂H₁₉F₂N₃]⁺ |

| Calculated Exact Mass | 242.1571 Da |

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) provides insight into a molecule's structure by analyzing the fragmentation patterns of a selected precursor ion, typically the molecular ion or its protonated form [M+H]⁺. chemguide.co.uk The fragmentation of this compound is expected to be dominated by cleavages within the N-ethylpiperazine ring, as this is a common pathway for N-arylpiperazine derivatives. xml-journal.netresearchgate.net

A plausible fragmentation pathway initiated by collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 242.16) would involve several key steps:

Loss of the N-ethyl group: Cleavage of the ethyl group from the piperazine nitrogen, resulting in the loss of ethene (28 Da) via a McLafferty-type rearrangement or loss of an ethyl radical (29 Da), is a common initial fragmentation.

Piperazine Ring Opening: A characteristic fragmentation of piperazine analogues involves the cleavage of C-N bonds within the piperazine ring. xml-journal.net This can lead to a series of fragment ions, often initiated by an alpha-cleavage adjacent to a charged nitrogen atom. youtube.com

Formation of Key Fragments: The fragmentation of the piperazine ring typically yields stable ions. For instance, cleavage across the ring can produce ions with m/z values corresponding to portions of the ethylpiperazine moiety. Common fragments for phenylpiperazines include ions at m/z 70 and m/z 56. xml-journal.net The cleavage of the bond between the aniline ring and the piperazine nitrogen is another possible pathway.

Table 3: Predicted Major Fragments in ESI-MS/MS

| Proposed Fragment Structure | m/z (Da) | Origin |

|---|---|---|

| [M+H - C₂H₄]⁺ | 214.12 | Loss of ethene from ethyl group |

| [C₆H₄F₂N-NH-CH₂CH₂]⁺ | 184.09 | Cleavage of piperazine ring |

| [C₆H₄F₂NH₂]⁺ | 130.05 | Difluoroaniline cation |

| [CH₂=N(CH₂CH₃)CH₂]⁺ | 70.08 | Ethylpiperazine fragment |

X-ray Crystallography and Solid-State Structural Analysis

While a crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from the known structure of the closely related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing is expected to be dominated by hydrogen bonding. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the two piperazine nitrogen atoms and the two electronegative fluorine atoms can act as hydrogen bond acceptors. nih.govphyschemres.org

A network of intermolecular hydrogen bonds is likely to define the supramolecular architecture. researchgate.net The most probable interactions would be N-H···N bonds, linking the aniline amine of one molecule to a piperazine nitrogen of an adjacent molecule. Additionally, weaker N-H···F hydrogen bonds might be present, as fluorine can participate as a weak hydrogen bond acceptor. escholarship.orgnih.gov These interactions would link molecules into chains or sheets, creating a stable three-dimensional framework. nih.gov

Table 4: Potential Intermolecular Hydrogen Bonds

| Donor | Acceptor | Bond Type |

|---|---|---|

| Aniline N-H | Piperazine N1 or N4 | N-H···N |

| Aniline N-H | Aryl F | N-H···F |

| Aryl C-H | Aryl F | C-H···F |

| Aliphatic C-H | Aryl F | C-H···F |

Conformational Analysis of the Piperazine Ring and Aniline Moiety in the Solid State

In the solid state, the six-membered piperazine ring is overwhelmingly likely to adopt a stable chair conformation. ed.ac.ukrsc.orgresearchgate.net This conformation minimizes torsional and steric strain. In this chair form, the substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. To minimize steric hindrance, the ethyl group on the N4 nitrogen and the difluoroaniline group on the N1 nitrogen would be expected to occupy equatorial positions. rsc.org

The aniline moiety itself is planar. However, there will be a significant dihedral angle between the plane of the aniline ring and the mean plane of the piperazine ring. This twisting is necessary to alleviate steric repulsion between the ortho-fluorine atoms on the aniline ring and the hydrogen atoms on the adjacent carbons of the piperazine ring. Crystal structures of similar N-arylpiperazine compounds consistently show this non-coplanar arrangement. nih.govnih.gov

Computational and Theoretical Investigations of 4 4 Ethylpiperazin 1 Yl 3,5 Difluoroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

No specific studies reporting quantum chemical calculations for 4-(4-Ethylpiperazin-1-yl)-3,5-difluoroaniline were identified. Therefore, detailed information on its geometry optimization, electronic structure, and predicted spectroscopic properties is not available in the current scientific literature.

Specific data on the optimized geometry and conformational analysis of this compound is not available.

Detailed electronic structure analysis, including HOMO-LUMO energy gaps and MEP surfaces for this compound, has not been reported.

There are no available data on the predicted NMR chemical shifts or IR frequencies for this compound from computational studies.

Molecular Dynamics (MD) Simulations

No published molecular dynamics simulation studies for this compound were found. Consequently, information regarding its dynamic behavior is not available.

Specifics on the conformational flexibility and the rotational barriers of the ethylpiperazinyl and difluoroaniline substituents for this molecule are not documented.

Information regarding the influence of solvents on the conformation and dynamics of this compound is not available in the absence of specific MD simulation studies.

Reactivity Predictions and Mechanistic Studies

Understanding the reactivity of a molecule is crucial for predicting its behavior in chemical reactions. Computational methods allow for the precise identification of the most reactive sites within a molecule and the exploration of potential reaction pathways.

Fukui Function Analysis for Identifying Electrophilic and Nucleophilic Sites

The nitrogen atom of the aniline (B41778) group, with its lone pair of electrons, is expected to be a primary nucleophilic site, prone to attack by electrophiles. Conversely, the carbon atoms bonded to the highly electronegative fluorine atoms are likely to be electrophilic sites, susceptible to nucleophilic attack. The Fukui functions, ƒ+(r) for nucleophilic attack and ƒ-(r) for electrophilic attack, would quantify these propensities.

Table 1: Illustrative Fukui Function Indices for Selected Atoms in this compound (Note: The following data is illustrative and based on general principles of organic chemistry, as specific computational results for this molecule were not found in the surveyed literature.)

| Atom/Region | Predicted ƒ+(r) (Susceptibility to Nucleophilic Attack) | Predicted ƒ-(r) (Susceptibility to Electrophilic Attack) |

|---|---|---|

| Aniline Nitrogen | Low | High |

| Carbon atoms bonded to Fluorine | High | Low |

| Piperazine (B1678402) Nitrogen (tertiary amine) | Low | Moderate |

Transition State Modeling for Understanding Reaction Pathways

Transition state modeling is a computational technique used to map out the energy landscape of a chemical reaction, identifying the high-energy transition states that connect reactants to products. This provides invaluable insights into reaction mechanisms and rates. For this compound, this modeling could be employed to study various reactions, such as electrophilic aromatic substitution on the aniline ring or nucleophilic substitution at the piperazine moiety.

For instance, in a potential N-alkylation reaction at the aniline nitrogen, transition state modeling would help in determining the activation energy barrier, which dictates the reaction speed. The geometry of the transition state would reveal the precise arrangement of atoms as the new bond is formed. The absence of specific published studies on this molecule prevents the presentation of concrete data.

Advanced Electron Density Analysis

The distribution of electrons within a molecule governs its structure, stability, and interactions. Advanced electron density analysis methods provide a detailed picture of bonding, lone pairs, and non-covalent interactions.

Atoms in Molecules (AIM) Theory for Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, analyzes the topology of the electron density to partition a molecule into atomic basins and characterize the chemical bonds. researchgate.net A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide insight into the nature of the bond.

For this compound, AIM analysis would be expected to characterize the C-F bonds as polar covalent, with a significant charge depletion at the BCP (positive ∇²ρ). The C-N bonds would exhibit features of covalent bonds, while weaker intramolecular interactions, such as hydrogen bonds, could also be identified and quantified.

Table 2: Expected Properties at Bond Critical Points (BCPs) for this compound from AIM Analysis (Note: This table is illustrative, as specific AIM data for this molecule is not available in the public domain.)

| Bond | Expected Electron Density (ρ) at BCP (a.u.) | Expected Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Type Interpretation |

|---|---|---|---|

| C-F | Relatively Low | Positive | Polar Covalent (Ionic Character) |

| C-N (aniline) | Moderate | Negative | Covalent |

| C-C (aromatic) | High | Negative | Covalent |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Covalent Bonding and Lone Pairs

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to visualize regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. These analyses provide a visual representation that aligns well with Lewis structures and valence shell electron pair repulsion (VSEPR) theory.

In this compound, ELF and LOL maps would be expected to show high localization in the regions of the C-C, C-H, C-N, and C-F bonds, indicating covalent character. Furthermore, distinct regions of high localization corresponding to the lone pairs on the nitrogen and fluorine atoms would be visible. These visualizations are crucial for understanding the molecule's three-dimensional electronic structure.

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a method used to identify and visualize non-covalent interactions (NCIs) in real space. It analyzes the relationship between the electron density and its gradient to reveal weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. RDG plots are typically color-coded to distinguish between these different types of interactions.

Applications in Advanced Organic Synthesis As a Building Block

Precursor to Quinolone and Fluoroquinolone Analogues

The substituted aniline (B41778) core of 4-(4-Ethylpiperazin-1-yl)-3,5-difluoroaniline makes it an ideal starting material for the synthesis of quinolone and fluoroquinolone analogues. These classes of compounds are of significant interest in medicinal chemistry. The synthesis typically proceeds through the formation of an N-aryl-β-enaminone intermediate, which subsequently undergoes a cyclization reaction to form the core quinolone ring system.

A primary strategy for constructing the quinolone core from an aniline derivative is the Gould-Jacobs reaction. This process involves two key steps. First, this compound is reacted with a β-ketoester, such as diethyl ethoxymethylenemalonate (DEEM), via nucleophilic substitution. The amino group of the aniline attacks the electrophilic carbon of the ethoxy group in DEEM, leading to the formation of an N-aryl-β-enaminone intermediate.

In the second step, this intermediate undergoes a thermal annulation, or ring-closing reaction. At elevated temperatures, an intramolecular cyclization occurs where the aromatic ring attacks the ester carbonyl group, followed by the elimination of ethanol (B145695), to form the fused heterocyclic quinolone ring. This cyclization is a type of 6-endo-trig cyclization. The fluorine atoms on the aniline ring influence the regioselectivity of this cyclization. The resulting product is a 4-hydroxyquinolone-3-carboxylic acid ester, a central scaffold in numerous fluoroquinolone antibiotics.

Table 1: Gould-Jacobs Reaction for Quinolone Synthesis

| Step | Reactants | Key Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | This compound, Diethyl ethoxymethylenemalonate | N-[4-(4-Ethylpiperazin-1-yl)-3,5-difluorophenyl]-β-enaminone | Nucleophilic Substitution |

Scaffold for Novel Heterocyclic Compounds

The reactivity of the aniline group allows this compound to serve as a versatile scaffold for the construction of other important heterocyclic systems, including pyrazoles, pyrimidines, imidazopyridazines, and quinazolines, often through multi-component reactions.

While anilines are not typically direct components in the most common pyrazole syntheses (like the Knorr synthesis, which uses hydrazines and β-dicarbonyl compounds), they can be precursors to key intermediates. For instance, the aniline can be converted into a substituted hydrazine derivative, which can then participate in classical pyrazole-forming cyclocondensation reactions.

For pyrimidine synthesis, anilines can be utilized in multi-component reactions such as the Biginelli reaction or similar variations. In a plausible synthetic route, this compound can react with a β-dicarbonyl compound (e.g., ethyl acetoacetate) and an aldehyde. The initial step involves the formation of an enamine from the aniline and the dicarbonyl compound, or a Schiff base with the aldehyde, which then undergoes cyclocondensation to form the dihydropyrimidine ring. The difluorophenyl and ethylpiperazinyl groups are thus incorporated into the final pyrimidine structure, imparting unique physicochemical properties.

The synthesis of imidazo-fused heterocycles like imidazopyridazines typically involves the condensation of a heteroaromatic amine (e.g., an aminopyridazine) with an α-haloketone. While this compound is not a direct precursor in this specific pathway, its structural elements are highly sought after in medicinal chemistry. Synthetic strategies can be designed to create derivatives that incorporate this valuable moiety into such bicyclic systems.

The construction of the quinazoline ring system, however, can directly utilize aniline precursors. A common method is the reaction of an aniline with a 2-aminobenzoic acid derivative (Niementowski quinazoline synthesis) or through multi-component reactions. For example, a reaction involving this compound, an orthoformate, and a source of ammonia (B1221849) can lead to the formation of a 4-aminoquinazoline derivative. Alternatively, the aniline can be acylated and then cyclized in the presence of a dehydrating agent to form the pyrimidine ring of the quinazoline system.

Table 2: Synthesis of Heterocyclic Scaffolds

| Heterocycle | General Synthetic Strategy | Role of the Subject Compound | Key Reaction Type |

|---|---|---|---|

| Pyrimidine | Multi-component reaction | Aniline component | Cyclocondensation |

| Pyrazole | Knorr Synthesis | Precursor to hydrazine reactant | Cyclocondensation |

Intermediate in Complex Molecular Architectures for Diverse Chemical Applications

Beyond its role in forming specific heterocyclic cores, this compound is a valuable intermediate for building more complex and diverse molecular architectures. The distinct reactivity of its functional groups can be exploited sequentially to construct large, multi-functional molecules.

The primary amine of the aniline moiety is a versatile functional handle. It can undergo a wide range of transformations, including:

Amide bond formation: Coupling with carboxylic acids to link the molecule to other fragments.

Sulfonamide formation: Reaction with sulfonyl chlorides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -halogens).

Reductive amination: Reaction with aldehydes or ketones to form new C-N bonds.

Simultaneously, the secondary amine within the piperazine (B1678402) ring provides another point for diversification. It can be readily alkylated or acylated, allowing for the attachment of various side chains. This dual reactivity enables chemists to use this compound as a central scaffold, extending its structure in multiple directions to create libraries of compounds for screening in drug discovery and materials science. The presence of the difluorophenyl ring also provides a site for potential cross-coupling reactions if further functionalized, adding another layer of synthetic utility.

Role in Multi-Step Convergent Syntheses of Advanced Compounds

A prominent example is the synthesis of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea, a potent multi-tyrosine kinase inhibitor. nih.gov In the synthesis of this complex molecule, this compound constitutes a significant, pre-functionalized fragment. This aniline derivative is prepared separately and then coupled with other intricate molecular components in the later stages of the synthesis. This convergent approach allows for the efficient assembly of the final drug candidate from well-characterized intermediates, avoiding the complexities and potential for side reactions that would be inherent in a linear approach.

The aniline functional group of the compound provides a reactive handle for a variety of coupling reactions, such as urea (B33335) formation or amide bond synthesis, which are common methods for linking different fragments in the final steps of a convergent synthesis.

Strategic Placement of the Difluoroaniline and Piperazine Units for Modular Synthesis

Modular synthesis, a concept closely related to convergent synthesis, emphasizes the use of interchangeable building blocks to create a diverse library of related compounds. This is particularly valuable in drug discovery for exploring the structure-activity relationships (SAR) of a lead compound. The distinct structural units of this compound—the difluoroaniline core and the ethylpiperazine tail—are strategically placed to serve specific functions in the modular design of pharmacologically active agents, especially kinase inhibitors.

The Difluoroaniline Moiety: The 3,5-difluoro substitution on the aniline ring is a key strategic element. These fluorine atoms can significantly influence the electronic properties of the aniline nitrogen, modulating its reactivity and basicity. Furthermore, fluorine substitution can enhance the metabolic stability of the molecule and improve its binding affinity to target proteins through favorable interactions, such as hydrogen bonding or dipole-dipole interactions, within the kinase active site. In the context of kinase inhibitors, the difluorophenyl group often serves as a crucial hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the enzyme.

The Ethylpiperazine Unit: The ethylpiperazine group is a common feature in many kinase inhibitors and other centrally active drugs. nih.gov Its primary role is often to enhance the aqueous solubility and pharmacokinetic properties of the drug candidate. The basic nitrogen of the piperazine ring can be protonated at physiological pH, which can improve oral bioavailability and distribution. The ethyl group attached to the terminal nitrogen can be systematically varied in a modular synthesis to fine-tune the compound's potency, selectivity, and pharmacokinetic profile. This "tail" region of the molecule often extends out of the primary binding pocket and can interact with the solvent-exposed surface of the target protein or be modified to optimize absorption, distribution, metabolism, and excretion (ADME) properties without disrupting the core binding interactions.

Structure Activity Relationship Sar Studies from a Chemical Perspective

Influence of Fluorine Atoms on Molecular Properties and Reactivity

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov In the case of 4-(4-Ethylpiperazin-1-yl)-3,5-difluoroaniline, the two fluorine atoms on the aniline (B41778) ring are crucial in defining the molecule's electronic landscape and reactivity. This is primarily due to fluorine's unique characteristics, such as its high electronegativity and small atomic size. nih.govnih.gov

The presence of fluorine substituents on an aromatic ring introduces potent electronic effects that modulate the electron density of the π-system. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, the strongest of all elements. nih.gov This effect decreases the electron density of the aromatic ring, particularly at the carbon atom to which it is attached. acs.org

Simultaneously, fluorine can exhibit a positive mesomeric effect (+M) by donating one of its lone pairs of electrons to the aromatic π-system. However, the inductive effect of fluorine is generally considered to be dominant over its mesomeric effect. nih.gov This net electron withdrawal polarizes the C-F bond and influences the acidity and basicity of nearby functional groups. For instance, the electron-withdrawing nature of fluorine can increase the acidity (decrease the pKa) of the aniline nitrogen. nih.gov

The addition of fluorine atoms to a benzene (B151609) ring creates new π-orbitals that are lower in energy, which can contribute to the stabilization of the ring. acs.orgnih.gov This stabilization can enhance thermal stability and chemical resistance. acs.orgnih.gov

Table 1: Electronic Properties of Fluorine as a Substituent

| Property | Description | Impact on Aromatic Ring |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | Induces a strong negative inductive effect (-I), polarizing the C-F bond and withdrawing electron density. |

| Inductive Effect (σI) | Strong electron-withdrawing | Decreases electron density in the ring, making it more electrophilic. |

| Mesomeric Effect (σR) | Weak electron-donating | Donates lone-pair electrons to the π-system, but this effect is largely outweighed by the inductive effect. |

This table is generated based on established principles of physical organic chemistry.

While the core aromaticity of the benzene ring is maintained, the electronic perturbation caused by the fluorine atoms significantly alters its reaction preferences. Aromatic rings are typically nucleophilic and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups, such as the two fluorine atoms in this compound, renders the ring electron-deficient. wikipedia.orgmasterorganicchemistry.com

This electron deficiency makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr) . wikipedia.orgmasterorganicchemistry.com The SNAr mechanism is favored when electron-withdrawing groups are present to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The fluorine atoms in the 3 and 5 positions effectively stabilize this intermediate through their inductive effects.

In the context of SNAr reactions, halogens act as leaving groups. Counterintuitively, fluoro-substituted aromatic rings are often the most reactive in SNAr reactions compared to other halo-aromatics. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the strong electron-withdrawing nature of fluorine that makes the carbon atom more electrophilic. The subsequent breakage of the very strong C-F bond is not the rate-limiting step. masterorganicchemistry.comyoutube.com Therefore, the difluoro substitution pattern strongly predisposes the molecule to undergo reactions where a nucleophile displaces a leaving group on the aromatic ring.

Stereochemical Considerations and Conformational Dynamics of the Piperazine (B1678402) Ring

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms. It is not planar and typically adopts a stable chair conformation to minimize angular and torsional strain, similar to cyclohexane. rsc.orgchemistrysteps.com

The piperazine ring can undergo conformational changes through a process of ring inversion, where one chair form converts to another. In an unsubstituted piperazine, the hydrogen atoms on the nitrogen can be in either an axial or equatorial position. Infrared spectral measurements suggest that the N-H bond in piperazine prefers the equatorial position. rsc.org

When an ethyl group is attached to one of the nitrogen atoms, as in this compound, this substituent also has a conformational preference. To minimize steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on the ring, the N-ethyl group will predominantly occupy the equatorial position. The energy barrier for the inversion of the ring and the nitrogen atom determines the rate at which these conformations interconvert. The presence of the bulky ethyl group increases the energy preference for the equatorial conformation compared to an axial one.

Table 2: Conformational Preferences in the N-Ethylpiperazine Ring

| Substituent Position | Relative Stability | Primary Steric Interactions |

|---|---|---|

| Equatorial Ethyl | More Stable (Lower Energy) | Gauche interactions with C2 and C6 ring carbons. |